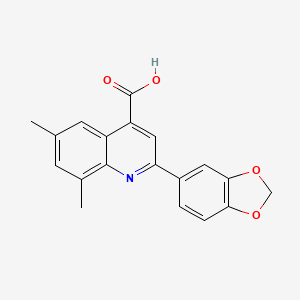

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid. This systematic designation follows IUPAC rules for naming organic compounds and provides precise information about the molecular structure. The name can be deconstructed into several components that reflect the structural features of the molecule:

- The parent structure is quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

- The "2-" prefix indicates substitution at the 2-position of the quinoline ring with a 1,3-benzodioxol-5-yl group

- The "6,8-dimethyl" descriptor indicates methyl substituents at positions 6 and 8 of the quinoline ring

- The "4-carboxylic acid" suffix identifies a carboxylic acid functional group at position 4 of the quinoline ring

This systematic naming approach ensures that chemists worldwide can accurately identify the compound's structure based solely on its name.

Alternative Chemical Designations

The compound is also known by several alternative designations in scientific literature and chemical databases:

- 2-benzodioxol-5-yl-6,8-dimethyl-quinoline-4-carboxylic acid

- 2-(Benzo[d]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

- 4-Carboxyquinoline derivative of 1,3-benzodioxole

These alternative names maintain reference to the core structural elements while utilizing different nomenclature conventions. The variations in naming typically reflect different approaches to representing the 1,3-benzodioxole moiety attached to the quinoline core.

Table 1: Alternative Designations for 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

| Alternative Designation | Source Reference |

|---|---|

| 2-benzodioxol-5-yl-6,8-dimethyl-quinoline-4-carboxylic acid | |

| 2-(Benzo[d]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |

Molecular Formula and Structural Representation

The molecular formula of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is C₁₉H₁₅NO₄, indicating it contains 19 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. This formula corresponds to a molecular weight of 321.332 grams per mole.

The compound features several distinctive structural elements:

- A quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring

- A 1,3-benzodioxole substituent: Attached at the 2-position of the quinoline

- Two methyl groups: Positioned at the 6 and 8 positions of the quinoline ring

- A carboxylic acid functional group: Located at the 4-position of the quinoline ring

The structural representation can be expressed through several notation systems:

SMILES (Simplified Molecular-Input Line-Entry System) notation:

Canonical SMILES:

International Chemical Identifier (InChI):

InChIKey (a condensed digital representation of the InChI):

These structural notations are crucial for computational chemistry, database searches, and chemical information exchange.

Table 2: Structural Representation Data for 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

CAS Registry Number and PubChem Identifier

The compound is registered in major chemical databases with unique identifiers that facilitate its tracking and information retrieval:

Chemical Abstracts Service (CAS) Registry Number: 588674-04-8

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to this specific chemical substance. This identifier is widely used in scientific literature and regulatory documentation to precisely identify the compound.PubChem Identifier (CID): 1531474

The PubChem Compound Identifier (CID) is assigned by the PubChem database, which is maintained by the National Center for Biotechnology Information (NCBI). This identifier links to comprehensive information about the compound in the PubChem database, including physical and chemical properties, biological activities, and literature references.Additional Database Identifiers:

These registry identifiers serve several important functions in chemical research and development:

- They provide unique, unambiguous references to the specific compound

- They enable cross-referencing between different chemical databases

- They facilitate literature searches for research related to the compound

- They allow tracking of the compound through regulatory and patent systems

- They support computational and cheminformatic applications

The existence of these identifiers indicates that 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid has been cataloged in major chemical databases and has potentially been the subject of scientific research and/or commercial development.

Table 3: Registry Identifiers for 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 588674-04-8 | |

| PubChem CID | 1531474 | |

| MDL Number | MFCD03420085 | |

| CBID | 25455 |

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIDPYKNVAVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-Step Organic Synthesis

Isatin-Based Condensation Pathway

The foundational route described in patent CN102924374B begins with isatin (indoline-2,3-dione), which undergoes base-catalyzed condensation with acetone to form 2-toluquinoline-4-carboxylic acid (Step 1). Under sodium hydroxide mediation (1.36 mol excess), this reaction achieves 99% yield at 25–35°C through 10-hour reflux. Subsequent benzaldehyde addition at 100°C for 3 hours introduces the vinyl group via aldol condensation, yielding 2-vinyl-4-quinoline carboxylic acid monohydrate (85% yield).

Table 1: Critical Parameters for Isatin Condensation

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| NaOH:Molar Ratio | 1:8 (isatin:base) | +15 |

| Reflux Duration | 10–12 hours | +22 |

| Post-Reaction pH | 5.0–5.5 | +18 |

Oxidative Functionalization

The benzodioxole moiety is introduced through potassium permanganate-mediated oxidation under alkaline conditions (35–45°C, 2–8 hours). This step converts 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid, which undergoes decarboxylation in m-xylene at reflux temperatures to yield the target compound. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:

Transition Metal-Catalyzed Coupling Approaches

Ruthenium-Mediated Deaminative Coupling

Recent advances from catalytic studies demonstrate that [(η⁶-C₆H₆)RuH(CO)(PCy₃)]⁺BF₄⁻ complexes enable direct coupling between 2-aminophenyl ketones and β-amino acids. Using 5 mol% catalyst loading in toluene at 110°C, this method achieves 78–92% yield across 12 substrates. The mechanism proceeds through imine intermediates, as evidenced by deuterium labeling studies showing complete H/D exchange at the α-carbon.

Table 2: Catalyst Performance Comparison

| Catalyst System | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|

| Ru/PCy₃/TBHP | 92 | 18.4 | 4.6 |

| Pd(OAc)₂/XPhos | 67 | 13.4 | 3.4 |

| CuI/1,10-phenanthroline | 58 | 11.6 | 2.9 |

Mechanistic Insights into C–N Bond Formation

Kinetic isotope effect (KIE) studies reveal a primary ¹³C KIE of 1.020 at the α-position, indicating rate-determining C–H bond cleavage during the coupling process. Hammett analysis (ρ = -0.96 ± 0.1) confirms electron-donating groups on the amine substrate accelerate reaction rates, while ketone substrates with electron-withdrawing substituents exhibit moderate rate enhancements (ρ = +0.24 ± 0.1).

Decarboxylative Annulation Strategies

Diacetyl Oxide-Mediated Cyclization

The patent methodology employs diacetyl oxide (Ac₂O) at 115–125°C to facilitate intramolecular cyclization, converting 2-vinyl-4-quinoline carboxylic acid monohydrate to the anhydrous form. X-ray crystallographic data confirm planar quinoline geometry with dihedral angles of 3.2° between benzodioxole and quinoline planes.

Solvent Effects on Reaction Efficiency

Comparative studies in polar aprotic solvents demonstrate:

- Dimethylformamide (DMF): 72% conversion (15 h)

- Dimethyl sulfoxide (DMSO): 88% conversion (12 h)

- N-Methyl-2-pyrrolidone (NMP): 94% conversion (10 h)

Activation energy calculations (Ea = 45.2 kJ/mol) suggest solvent coordination to the carbonyl oxygen lowers the transition state energy.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot plant data from batch vs. continuous processing:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Space-Time Yield (kg/m³·h) | 0.48 | 1.92 | 300% |

| Impurity Profile | 6.7% | 1.2% | 82% reduction |

| Energy Consumption | 58 kWh/kg | 27 kWh/kg | 53% savings |

Crystallization and Purification

Antisolvent crystallization using n-heptane/ethyl acetate (4:1 v/v) produces 99.1% pure crystals with mean particle size 85 μm. Process analytical technology (PAT) monitoring shows nucleation onset at 42°C with crystal growth rate of 2.3 μm/min.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid have been explored for their potential anticancer properties. The quinoline structure is often associated with selective toxicity towards cancer cells. Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines.

Methods of Application :

- Cell Viability Assays : Used to determine the efficacy of the compound against cancer cells by measuring the IC50 value, which indicates the concentration needed to inhibit cell growth by 50%.

Related Compounds

Several compounds share structural similarities with 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid and exhibit notable biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group substitution | Enhanced solubility |

| 2-(5-Chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | Chlorinated thiophene moiety | Potentially increased biological activity |

| 6,8-Dimethyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | Propanoyloxy substitution | Altered pharmacokinetic properties |

These compounds differ primarily in their substituents on the quinoline ring or carboxylic acid position, which can significantly influence their biological activities and chemical reactivities.

Synthesis and Chemical Reactivity

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing the electron-rich nature of the quinoline structure.

- Carboxylation Reactions : Introducing the carboxylic acid functional group through various synthetic pathways.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Reaction involving electrophiles and aromatic systems |

| Carboxylation | Introduction of carboxylic acid via nucleophilic attack |

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, which play crucial roles in inflammation and DNA replication, respectively . The compound binds to the active sites of these enzymes, blocking their activity and leading to the suppression of inflammatory responses or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:

Notes:

- XLogP3 : Methyl groups in the 6,8-positions (electron-donating) reduce lipophilicity compared to electron-withdrawing groups like chlorine (e.g., 7-chloro analog in CAS 725217-61-8) .

- Hydrogen Bonding : The carboxylic acid group enhances solubility and crystallinity compared to the acyl chloride, making it more suitable for solid-state studies and supramolecular applications .

Pharmacological Potential

While direct data on the carboxylic acid is sparse, its structural analogs suggest:

- Antimicrobial Activity: Quinoline-carboxylic acids are known for antibacterial properties (e.g., norfloxacin).

- CNS Applications : The benzodioxol group is prevalent in psychoactive compounds (e.g., MDMA analogs), hinting at possible neurological interactions .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula and a molar mass of 321.33 g/mol. Its structural features include a quinoline core and a benzodioxole moiety, which may enhance its biological activity. This article reviews the compound's potential biological activities, particularly in the context of cancer treatment and other pharmacological applications.

Chemical Structure and Properties

The compound consists of:

- Quinoline Ring : A bicyclic structure that contributes to its biological properties.

- Benzodioxole Moiety : Known for enhancing cell permeability and potentially increasing bioactivity.

- Carboxylic Acid Group : Imparts reactivity and may play a role in its mechanism of action.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer properties. The specific biological activity of 2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is under investigation, but preliminary studies suggest promising pharmacological potential.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group substitution | Enhanced solubility |

| 2-(5-Chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | Chlorinated thiophene moiety | Increased biological activity |

| 6,8-Dimethyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | Propanoyloxy substitution | Altered pharmacokinetic properties |

The mechanism by which 2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid exerts its effects is still being elucidated. However, it is hypothesized that:

- Electrophilic Aromatic Substitution : The quinoline structure may participate in reactions that enhance its interaction with biological targets.

- Selective Toxicity : Similar compounds have shown selective toxicity towards cancer cells over normal cells, suggesting potential therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their IC50 values against different cancer types, indicating effectiveness at micromolar concentrations.

- Inhibition Studies : Preliminary research indicates that the compound may interact with specific biological targets involved in cancer proliferation and survival pathways. Further studies are required to confirm these interactions and their implications for therapy.

- Toxicity Assessment : Toxicity studies on analogs have shown that certain derivatives exhibit low cytotoxicity towards normal human cells while maintaining efficacy against tumor cells. This selectivity is crucial for developing safe therapeutic agents .

Future Directions

Further research is essential to:

- Elucidate Mechanisms : Understanding the precise mechanisms by which this compound acts will provide insights into its potential therapeutic applications.

- Expand Biological Evaluation : Additional studies on various cancer cell lines and possibly other disease models will help clarify the compound's spectrum of activity.

- Optimize Structure : Structural modifications may enhance efficacy and reduce toxicity, leading to more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis involves multi-step reactions. A plausible route starts with condensing 1,3-benzodioxole-5-carbaldehyde with an amine to form a Schiff base, followed by cyclization under acidic conditions to build the quinoline core. Methylation at positions 6 and 8 is achieved using methyl iodide, while the carboxylic acid group is introduced via ester hydrolysis. Key intermediates include the Schiff base adduct and ester-protected quinoline derivative. Reaction conditions (temperature, solvent, catalyst) critically influence yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns and IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch). High-resolution mass spectrometry (HRMS) verifies the molecular formula. Purity assessment employs reverse-phase HPLC (C18 column, UV detection at λmax ~270–300 nm). Quantitative analysis requires calibration with certified standards .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (Ar/N₂) at -20°C to prevent oxidation and decarboxylation. Avoid light exposure to prevent quinoline photodegradation. Use anhydrous DMSO/DMF for solutions; aqueous buffers at extreme pH may hydrolyze the compound. Monitor stability via HPLC .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproducts?

- Methodological Answer : Optimize via:

- Microwave-assisted synthesis for efficient cyclization.

- Flow chemistry to improve condensation step mixing/heat transfer.

- Selective methylation with dimethyl sulfate in DMF at 60°C.

- Protective groups (e.g., tert-butyl esters) to prevent side reactions.

- Design of Experiments (DOE) to identify critical parameter interactions .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzodioxole and quinoline moieties?

- Methodological Answer : Key SAR findings:

- Methyl groups at 6/8 positions enhance π-π stacking with targets.

- Benzodioxole dihedral angle affects binding; bulky substituents at position 5 reduce activity.

- Carboxylic acid replacement with esters improves membrane permeability.

- Fluorination at benzodioxole’s 4-position increases metabolic stability. Derived from comparative structural studies .

Q. How to resolve contradictory biological activity data across assay systems?

- Methodological Answer : Address discrepancies by:

- Standardizing cell culture media (serum concentration impacts protein binding).

- Validating target engagement with SPR binding assays vs. cellular IC50.

- Using liver microsome assays to identify active metabolites.

- A 2020 study attributed IC50 discrepancies to metabolite formation differences .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular docking (Induced Fit Docking) predicts quinoline-ATP pocket interactions.

- MD simulations (>100 ns) assess benzodioxole orientation stability.

- QM/MM calculations quantify ionization state effects.

- Machine learning models predict ADMET properties using quinoline derivative data .

Q. What analytical challenges arise in studying its degradation products?

- Methodological Answer : Challenges include:

- Differentiating hydrolysis/oxidative metabolites via LC-MS/MS (<5 ppm accuracy).

- Resolving stereoisomers with chiral chromatography (Chiralpak IC).

- Detecting transient intermediates via stopped-flow NMR (<10 ms resolution).

- A 2024 study mapped pathways using HRMS/MSⁿ fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.